Diprenorphine C-11

Description

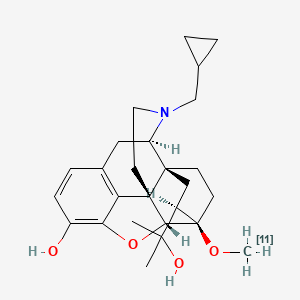

Structure

3D Structure

Properties

CAS No. |

113707-17-8 |

|---|---|

Molecular Formula |

C26H35NO4 |

Molecular Weight |

424.6 g/mol |

IUPAC Name |

(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxypropan-2-yl)-15-(111C)methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |

InChI |

InChI=1S/C26H35NO4/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25/h6-7,15,18-19,22,28-29H,4-5,8-14H2,1-3H3/t18-,19-,22-,24-,25+,26-/m1/s1/i3-1 |

InChI Key |

OIJXLIIMXHRJJH-OOYGVOESSA-N |

Isomeric SMILES |

CC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)O[11CH3])O |

Canonical SMILES |

CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |

Origin of Product |

United States |

Radiochemistry and Synthesis of 11c Diprenorphine

Precursor Chemistry and Structural Considerations for Carbon-11 (B1219553) Labeling

The radiosynthesis of [¹¹C]Diprenorphine ([¹¹C]DPN) hinges on the strategic selection and chemical modification of a suitable precursor molecule. The labeling is achieved via O-methylation at the C6 hydroxyl group of a desmethyl-diprenorphine derivative. To ensure that the carbon-11 methylation occurs exclusively at this target position, other reactive functional groups on the molecule, particularly the phenolic hydroxyl group at the C3 position, must be protected.

Early synthesis work utilized precursors such as 3-O-tert-butyldimethylsilyl-6-O-desmethyl-diprenorphine. mdpi.com However, a more base-stable precursor, 3-O-trityl-6-O-desmethyl-diprenorphine (TDDPN), was later introduced, offering improved stability and reliability in the synthesis process. mdpi.com The use of a bulky protecting group like trityl at the C3 position effectively prevents unwanted N-methylation or O-methylation at this site, thereby directing the [¹¹C]methyl group to the intended C6 hydroxyl position. researchgate.net This two-step approach, involving the [¹¹C]methylation of the protected precursor followed by acidic deprotection to remove the trityl group, yields high-purity [¹¹C]DPN. researchgate.net

Radiosynthesis Methodologies

The core of [¹¹C]Diprenorphine synthesis is the introduction of a carbon-11 methyl group onto the precursor molecule. This is accomplished through various O-methylation routes, utilizing highly reactive ¹¹C-labeled methylating agents.

The stereochemistry of [¹¹C]Diprenorphine is predetermined by the precursor, which is synthesized from natural products like thebaine or oripavine, preserving the required stereochemical configuration. researchgate.net The primary challenge in the radiosynthesis is achieving regioselectivity—ensuring the carbon-11 label is attached only to the oxygen at the C6 position. This is accomplished through the use of protecting groups, as described previously. By blocking the more acidic phenolic hydroxyl group at the C3 position with a trityl group, the [¹¹C]methylation is directed specifically to the C6 alkoxide, which is formed by the reaction with a base. mdpi.comresearchgate.net The subsequent removal of the protecting group under acidic conditions yields the final, regioselectively labeled product.

The most common strategy for labeling is the nucleophilic substitution reaction between the deprotonated hydroxyl group of the precursor and a ¹¹C-labeled methylating agent. Two primary agents are used for this purpose: [¹¹C]methyl iodide and the more reactive [¹¹C]methyl triflate. nih.gov

[¹¹C]Methyl iodide ([¹¹C]CH₃I) is a foundational and widely used methylating agent in PET radiochemistry. mdpi.com It can be produced via two main methods: the "wet" method and the "gas phase" method.

"Wet" Method: In this traditional approach, cyclotron-produced [¹¹C]CO₂ is reduced to [¹¹C]methanol using a reducing agent like lithium aluminum hydride in a solvent. acs.orgnih.gov The resulting [¹¹C]methanol is then iodinated with hydroiodic acid to produce [¹¹C]CH₃I. nih.gov Syntheses of [¹¹C]Diprenorphine have been successfully automated using [¹¹C]CH₃I produced by the wet method. nih.govsigmaaldrich.com

Gas Phase Method: This method involves the catalytic reduction of [¹¹C]CO₂ to [¹¹C]methane, followed by gas-phase iodination with iodine vapor at high temperatures. researchgate.net While this method can be more complex, it often results in a product with higher specific activity, which is advantageous for receptor occupancy studies. nih.govsigmaaldrich.com However, a recognized drawback of the gas phase production of [¹¹C]methyl iodide is a reduction in radiochemical yield compared to the wet method. nih.govsigmaaldrich.com

[¹¹C]Methyl triflate ([¹¹C]CH₃OTf) is a significantly more reactive methylating agent compared to [¹¹C]methyl iodide. nih.govscispace.com This heightened reactivity can lead to higher radiochemical yields, shorter reaction times, and the ability to conduct the reaction at lower temperatures. nih.gov [¹¹C]Methyl triflate is typically synthesized by passing [¹¹C]methyl iodide over a heated column containing silver triflate impregnated on a solid support. researchgate.netscispace.com Its use has been successfully described for the synthesis of [¹¹C]Diprenorphine, providing an effective alternative to [¹¹C]methyl iodide. nih.govsigmaaldrich.com

The efficiency of the [¹¹C]methylation reaction is highly dependent on the choice of reaction conditions. Optimization of parameters such as the base, solvent, and temperature is crucial for maximizing the radiochemical yield and minimizing the synthesis time.

Solvent: A polar aprotic solvent is typically required to dissolve the precursor and facilitate the nucleophilic substitution. Dimethylformamide (DMF) is a commonly reported solvent for this reaction. nih.gov

Base: A strong, non-nucleophilic base is used to deprotonate the C6 hydroxyl group of the precursor, forming the reactive alkoxide. Sodium hydride (NaH) is frequently employed for this purpose in the synthesis of [¹¹C]Diprenorphine. nih.gov

Temperature: The reaction is often heated to accelerate the rate of methylation, which is critical given the short 20.4-minute half-life of carbon-11. mdpi.com However, the use of a more reactive methylating agent like [¹¹C]methyl triflate may allow for lower reaction temperatures. nih.gov

Research Findings on [¹¹C]Diprenorphine Synthesis

The following table summarizes data from various reported radiosyntheses of [¹¹C]Diprenorphine, highlighting the impact of different precursors and methodologies on key production parameters.

| Precursor | Methylating Agent | Method | Radiochemical Yield (RCY) | Specific Activity (SA) | Synthesis Time |

| 3-O-trityl,6-desmethyl-diprenorphine | [¹¹C]Iodomethane | Automated two-step | 13–19% | 15.5–23.8 GBq/μmol | 45 min |

| 3-O-t-butyldimethylsilyl-(6-O-desmethyl)diprenorphine | [¹¹C]Methyl iodide | Two-step | ~10% | 64 GBq/μmol | 30 min |

| Not Specified | [¹¹C]Methyl iodide | Gas Phase | Reduced vs. "wet" method | Higher vs. "wet" method | Not Specified |

Data sourced from references nih.govsigmaaldrich.comnih.gov.

Automated Radiosynthesis Systems (e.g., GE TRACERlab FX FE)

The synthesis of [6-O-methyl-11C]diprenorphine ([11C]diprenorphine) has been successfully automated using commercially available radiochemistry modules, which enhances reproducibility and reliability for clinical applications. nih.govresearchgate.net A notable example is the GE TRACERlab FX FE system, which has been adapted for the routine production of this positron emission tomography (PET) ligand. nih.govresearchgate.net The automated process typically involves the methylation of a precursor using a carbon-11 methylating agent, such as [11C]methyl iodide or [11C]methyl triflate. nih.gov

One documented method on the GE TRACERlab FX FE module utilizes [11C]methyl iodide produced via the gas-phase method. nih.govresearchgate.net This automated route simplifies the purification and formulation steps, making the production process more streamlined compared to earlier home-built, 'wet' method setups. nih.govresearchgate.net The adaptability of this process allows it to be potentially transferred to other automated radiochemistry modules, such as the TRACERlab FX C pro. nih.gov These automated systems are designed to handle the production of various PET tracers, offering flexibility for both routine production and novel tracer development. gehealthcare.comgehealthcare.com

**2.3. Radiochemical Characterization

The radiochemical yield (RCY) of [11C]diprenorphine is a critical parameter in its production, and it varies depending on the synthesis method and precursor used. Different approaches have reported a range of yields. For instance, an early synthesis involving the [11C]-O-methylation of 3-O-t-butyldimethylsilyl-(6-O-desmethyl)diprenorphine reported an average radiochemical yield of 10%. nih.gov A two-step reaction using the precursor (3-O-trityl,6-desmethyl)diprenorphine provided a higher yield of 13–19%. nih.gov

However, the automation of the synthesis on systems like the GE TRACERlab FX FE using the gas-phase method for producing [11C]methyl iodide has been noted to result in a reduced radiochemical yield. nih.govresearchgate.net This reduction is considered an inherent issue associated with the gas-phase radiosynthesis of [11C]methyl iodide. nih.govresearchgate.net Despite this, the yields obtained are generally sufficient for clinical research applications. nih.govresearchgate.net

Interactive Data Table: Radiochemical Yield of [11C]Diprenorphine

| Synthesis Method | Precursor | Radiochemical Yield | Total Synthesis Time |

| [11C]-O-methylation with [11C]methyl iodide | 3-O-t-butyldimethylsilyl-(6-O-desmethyl)diprenorphine | 10% (average) | 30 minutes |

| Two-step O-methylation with [11C]iodomethane | (3-O-trityl,6-desmethyl)diprenorphine | 13–19% | 45 minutes (from EOB) |

| Automated synthesis with gas-phase [11C]methyl iodide (GE TRACERlab FX FE) | Not specified | Reduced | Not specified |

Data sourced from multiple studies. nih.govresearchgate.netnih.gov

Specific activity (SA), a measure of the radioactivity per unit mass of a compound, is a crucial quality attribute for PET radioligands, particularly for receptor occupancy studies. Higher specific activity is advantageous as it allows for the administration of a smaller chemical mass of the tracer. nih.govresearchgate.net

The automated synthesis method using [11C]methyl iodide from the gas-phase method on a GE TRACERlab FX FE module has been reported to produce a higher specific activity product compared to previously reported methods. nih.govresearchgate.net Different synthetic routes have yielded a range of specific activity values, measured at the end of synthesis (EOS).

Interactive Data Table: Specific Activity of [11C]Diprenorphine

| Synthesis Method | Specific Activity (at EOS) |

| [11C]-O-methylation with [11C]methyl iodide | 64 GBq/μmol (average) |

| Two-step O-methylation with [11C]iodomethane | 15.5–23.8 GBq/μmol |

| Automated synthesis with gas-phase [11C]methyl iodide | Higher than previously reported methods |

Data sourced from multiple studies. nih.govresearchgate.netnih.gov

Ensuring the radiochemical purity of the final [11C]diprenorphine product is essential for its use in PET imaging. High-Performance Liquid Chromatography (HPLC) is the standard method used for the purification and quality control of the radioligand. nih.govmdpi.commanchester.ac.uk This technique separates the desired [11C]diprenorphine from any unreacted precursors and radiolabeled impurities. Studies consistently report a high degree of radiochemical purity for [11C]diprenorphine, which is typically greater than 98% or 99%. nih.govmdpi.com The automated synthesis on the GE TRACERlab FX FE system, despite affecting the yield, produces [11C]diprenorphine with a radiochemical purity that is similar to what has been reported in previous methods. nih.govresearchgate.net

Precursor and Intermediate Characterization (e.g., NMR Studies)

The successful synthesis of [11C]diprenorphine relies on the correct structure and purity of its precursors. Characterization of these precursor molecules and non-radioactive reference standards is therefore critical. Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique used for this purpose. researchgate.netresearchgate.netresearchgate.net

Detailed 1H and 13C NMR studies are performed to confirm the chemical identity of diprenorphine (B84857) derivatives and, crucially, to confirm the position of methylation on the molecule. researchgate.net For example, research has been published presenting detailed 1H and 13C NMR data for various oripavine derivatives that serve as precursors for radiolabeling. researchgate.net This rigorous characterization ensures that the subsequent radiolabeling reaction occurs at the intended site on the precursor molecule, such as the 6-O-desmethyl position on precursors like (3-O-trityl,6-desmethyl)diprenorphine. nih.govmdpi.com

Challenges in Radioligand Development and Production Automation

The development and automated production of [11C]diprenorphine present several challenges. A primary limitation is the short physical half-life of Carbon-11, which is approximately 20.34 minutes. mdpi.com This necessitates that the entire multi-step synthesis, purification, and quality control process be performed rapidly and on-site, immediately before its intended use, requiring a new radiosynthesis for each PET examination. mdpi.com

Another challenge relates to the radiosynthesis method itself. While automation on platforms like the GE TRACERlab enhances reproducibility, certain methods come with trade-offs. nih.govresearchgate.net For instance, the use of the gas-phase method to produce [11C]methyl iodide for automated synthesis leads to a higher specific activity but is also associated with a reduced radiochemical yield. nih.govresearchgate.net

Furthermore, the general automation of radiochemistry is complex. It involves designing and implementing a remotely controlled system within the confined space of a lead-shielded hot cell to protect operators from radiation. nih.gov General challenges in radioligand development also include achieving high yields in challenging syntheses and ensuring the stability of the molecules involved. nih.gov

Preclinical Pharmacological Characterization of 11c Diprenorphine

In Vitro Receptor Binding Studies

The in vitro pharmacological profile of diprenorphine (B84857), the non-radioactive form of the PET ligand, has been extensively studied to characterize its interaction with opioid receptors. These studies are fundamental to understanding the in vivo binding patterns observed with [¹¹C]diprenorphine.

The equilibrium dissociation constant (Kd) is a measure of a ligand's binding affinity for a receptor, with a lower Kd value indicating a higher affinity. In vitro binding assays using rat brain membranes have been employed to determine the Kd of radiolabeled diprenorphine. Studies utilizing [³H]diprenorphine have reported a high affinity for opioid receptors in the rat brain.

One such study determined the Kd of [³H]diprenorphine to be 0.23 nM in rat brain membrane preparations. nih.gov This subnanomolar affinity underscores the potent binding of diprenorphine to opioid receptors. The corresponding maximum binding capacity (Bmax) was found to be 530 fmol/mg of protein, indicating a high density of binding sites in this tissue. nih.gov

| Parameter | Value | Tissue |

|---|---|---|

| Kd | 0.23 nM | Rat Brain Membranes |

| Bmax | 530 fmol/mg protein | Rat Brain Membranes |

Diprenorphine is recognized as a non-selective opioid receptor antagonist, demonstrating high affinity for all three major opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). nih.gov This non-selectivity is a key characteristic that allows [¹¹C]diprenorphine to be used in PET imaging to visualize the total population of available opioid receptors in the brain.

In vitro studies have quantified the binding affinity of diprenorphine for each receptor subtype by determining the inhibition constant (Ki). These values represent the concentration of the ligand required to inhibit 50% of the binding of a reference radioligand. In rat brain membranes, the Ki values for diprenorphine were determined to be 0.20 nM for the μ-opioid receptor, 0.18 nM for the δ-opioid receptor, and 0.47 nM for the κ-opioid receptor. nih.gov These subnanomolar values across all three receptor subtypes confirm the high and relatively equivalent affinity of diprenorphine.

| Receptor Subtype | Ki (nM) |

|---|---|

| Mu (μ) | 0.20 |

| Delta (δ) | 0.18 |

| Kappa (κ) | 0.47 |

Competitive binding assays are crucial for confirming the specificity of a radioligand's binding to its target receptors. In these experiments, the binding of the radioligand (e.g., [¹¹C]diprenorphine or [³H]diprenorphine) is measured in the presence of increasing concentrations of an unlabeled competitor ligand.

The non-selective opioid antagonist naloxone (B1662785) is commonly used in such assays to determine non-specific binding. The addition of a high concentration of unlabeled naloxone displaces the radiolabeled diprenorphine from the opioid receptors, and any remaining radioactivity is considered non-specific binding. In studies with [¹¹C]diprenorphine, pretreatment with naloxone has been shown to block the specific binding of the radiotracer in vivo. nih.gov For instance, in competition binding analyses with [³H]diprenorphine, non-specific binding was determined in the presence of 10 µM naloxone.

Similarly, the administration of non-radioactive diprenorphine can be used to demonstrate the saturability of the opioid receptors and the specificity of the [¹¹C]diprenorphine signal. The ability of these unlabeled ligands to compete with and displace radiolabeled diprenorphine from its binding sites confirms that the signal observed is due to specific interactions with opioid receptors.

Autoradiography allows for the visualization of the anatomical distribution of radioligand binding sites in tissue sections. In vitro autoradiography with [³H]diprenorphine has been performed on rat brain slices to map the distribution of opioid receptors.

These studies have revealed a heterogeneous distribution of diprenorphine binding sites throughout the rat brain, which is consistent with the known localization of opioid receptors. High densities of binding sites are typically observed in regions such as the striatum, thalamus, and cortex, while very low densities are found in areas like the cerebellum. The distribution pattern of [³H]diprenorphine binding sites as determined by in vitro autoradiography has been shown to be identical to the distribution observed in earlier in vivo labeling studies. This technique provides a high-resolution map of receptor distribution that is valuable for interpreting in vivo PET imaging data with [¹¹C]diprenorphine.

In Vivo Preclinical Evaluation in Animal Models

The in vivo behavior of [¹¹C]diprenorphine has been investigated in animal models to understand its distribution, uptake, and clearance, which are critical for its application in PET imaging.

In rodents, such as mice and rats, intravenous injection of [¹¹C]diprenorphine leads to rapid uptake in the brain. Studies in mice have shown a high accumulation of [¹¹C]diprenorphine in the brain, reaching approximately 1.2% of the injected dose at 30 minutes post-injection. nih.gov The regional distribution within the brain reflects the density of opioid receptors, with high uptake in the striatum and thalamus and low uptake in the cerebellum. nih.gov Pretreatment with the opioid antagonist naloxone significantly reduces the accumulation of radioactivity in receptor-rich regions, confirming the specificity of the binding in vivo. nih.gov The fraction of unchanged [¹¹C]diprenorphine in plasma decreases over time, with approximately 63% remaining at 20 minutes and 28% at 60 minutes after injection in rats, indicating metabolism of the tracer. nih.gov

While specific pharmacokinetic studies on [¹¹C]diprenorphine in non-human primates are less detailed in the provided context, cynomolgus monkeys are considered an appropriate species for characterizing the pharmacokinetics of such compounds prior to clinical use. The general principles of biodistribution observed in rodents, such as distribution to receptor-rich areas of the brain, are expected to be similar in non-human primates.

| Parameter | Finding | Animal Model |

|---|---|---|

| Brain Uptake | ~1.2% of injected dose at 30 min | Mouse |

| Regional Brain Distribution | High in striatum and thalamus; low in cerebellum | Rat/Mouse |

| Effect of Naloxone Pretreatment | Decreased radiotracer accumulation in receptor-rich regions | Rat |

| Unchanged Tracer in Plasma (Rat) | 63% at 20 min; 28% at 60 min | Rat |

Biodistribution and Pharmacokinetics in Rodents and Non-Human Primates

Time-Activity Curves in Target and Reference Regions

The kinetic profile of [11C]diprenorphine in the brain has been characterized through the generation of time-activity curves (TACs) for various regions. These curves plot the concentration of radioactivity over time and provide insights into the uptake and washout of the radioligand.

In target regions with high opioid receptor density, such as the thalamus and striatum, the TACs for [11C]diprenorphine typically show a rapid initial uptake, reaching a peak concentration within minutes of injection. This is followed by a period of stable activity or a very gradual decline, indicating retention of the tracer due to specific binding to opioid receptors. nih.gov

In contrast, reference regions with a low density of opioid receptors, most notably the cerebellum, display a different kinetic profile. The TAC in the cerebellum shows an initial peak in radioactivity, reflecting blood flow and non-specific binding, followed by a rapid washout as the unbound tracer is cleared from the tissue. nih.gov This rapid clearance from the cerebellum underscores its suitability as a reference region for estimating non-specific binding.

Cerebellar Washout Kinetics as a Reference Region Indicator

The cerebellum is widely utilized as a reference region in [11C]diprenorphine PET studies due to its sparse population of opioid receptors. nih.gov The washout kinetics of [11C]diprenorphine from the cerebellum are rapid compared to regions with high receptor densities. nih.gov This fast clearance is indicative of minimal specific binding, with the radioactivity in this region primarily representing free and non-specifically bound radioligand. By using the cerebellum's time-activity curve as an input function, it is possible to estimate the level of non-specific binding in other brain regions and, consequently, to quantify specific opioid receptor binding.

Specificity and Saturability Assessment

Blockade and Displacement Studies with Pharmacological Agents (e.g., Naloxone, Methadone, Buprenorphine, Oxycodone, Morphine)

To confirm the specificity of [11C]diprenorphine binding to opioid receptors, a series of blockade and displacement studies have been conducted in preclinical models using various pharmacological agents.

Naloxone , a non-selective opioid receptor antagonist, has been shown to effectively block and displace [11C]diprenorphine binding. Pre-treatment with naloxone significantly reduces the accumulation of [11C]diprenorphine in receptor-rich areas like the striatum and thalamus. nih.gov Studies have demonstrated that 80-90% of the maximum [11C]diprenorphine binding is naloxone-reversible, confirming that the majority of the signal represents specific binding to opioid receptors. nih.gov

Buprenorphine , a partial agonist at the mu-opioid receptor and an antagonist at the delta- and kappa-receptors, also demonstrates a significant blocking effect. Preclinical research has shown that pre-treatment with buprenorphine can reduce the in vivo binding of [11C]diprenorphine by approximately 90%. nih.gov

Interestingly, studies with full mu-opioid agonists have yielded different results. Preclinical investigations with methadone , morphine , and oxycodone at antinociceptive doses did not result in a significant reduction of [11C]diprenorphine binding. nih.govnih.gov For instance, acute intravenous administration of methadone in rats did not lead to a discernible decrease in [11C]diprenorphine binding. nih.govresearchgate.net Similarly, treatments with morphine and oxycodone also failed to significantly displace the radioligand. nih.gov This lack of competition from high-efficacy agonists suggests that they may exert their pharmacological effects at very low levels of receptor occupancy, and highlights the limitations of using [11C]diprenorphine to measure occupancy by these specific compounds. nih.govnih.gov

Effects of Pharmacological Agents on [11C]Diprenorphine Binding in Preclinical Studies

| Pharmacological Agent | Receptor Action | Effect on [11C]Diprenorphine Binding | Reference |

|---|---|---|---|

| Naloxone | Non-selective Opioid Antagonist | Significant blockade (80-90% reduction) | nih.govnih.gov |

| Buprenorphine | Partial Mu-Agonist, Delta/Kappa Antagonist | Significant blockade (~90% reduction) | nih.gov |

| Methadone | Full Mu-Agonist | No significant reduction | nih.govresearchgate.net |

| Morphine | Full Mu-Agonist | No significant reduction | nih.gov |

| Oxycodone | Full Mu- and Kappa-Agonist | No significant reduction | nih.gov |

Determination of Nonspecific Binding Component

The nonspecific binding of [11C]diprenorphine is determined through both in vivo and modeling approaches. As established in blockade studies, the portion of radiotracer binding that is not displaced by a high dose of an opioid antagonist like naloxone is considered to be the nonspecific binding component. Preclinical animal studies have indicated that approximately 10-20% of the total binding is not reversible by naloxone, representing this nonspecific component. nih.gov

Furthermore, pharmacokinetic modeling of [11C]diprenorphine kinetics often employs a multi-compartment model. nih.gov These models can distinguish between different states of the radioligand in the brain tissue, typically including compartments for free, specifically bound, and non-specifically bound tracer. nih.gov This approach allows for a more quantitative estimation of the nonspecific binding in various brain regions.

In Vivo Metabolite Analysis in Animal Plasma and Brain Homogenates (Stability of Unchanged Radioligand)

The stability of [11C]diprenorphine in vivo is a critical factor for the accurate interpretation of PET imaging data. Metabolite analysis in preclinical models has been conducted on both plasma and brain tissue to determine the fraction of radioactivity that corresponds to the unchanged parent compound.

In non-human primates, the percentage of unchanged [11C]diprenorphine in plasma decreases over time. At 20 minutes post-injection, approximately 63% of the radioactivity in plasma is attributed to the parent compound, and this fraction reduces to about 28% by 60 minutes. nih.gov

In contrast, the radioligand demonstrates greater stability within the brain. In mice, the fraction of unchanged [11C]diprenorphine in the brain was found to be between 82% and 89% at 30 minutes post-injection. nih.gov This high percentage of parent compound in the target organ supports the validity of using [11C]diprenorphine for quantifying opioid receptor availability in the brain.

In Vivo Stability of [11C]Diprenorphine in Preclinical Models

| Animal Model | Sample Type | Time Post-Injection | Percentage of Unchanged [11C]Diprenorphine | Reference |

|---|---|---|---|---|

| Non-human Primate | Plasma | 20 minutes | 63% | nih.gov |

| Non-human Primate | Plasma | 60 minutes | 28% | nih.gov |

| Mouse | Brain | 30 minutes | 82-89% | nih.gov |

Preclinical Receptor Occupancy Studies of [11C]Diprenorphine

Preclinical receptor occupancy studies are fundamental in characterizing the in vivo behavior of a radioligand like [11C]diprenorphine. These studies typically involve administering a competing, unlabeled compound (an antagonist or agonist) prior to the radiolabeled tracer to determine the extent to which the tracer's binding to the target receptor is blocked or displaced. This provides crucial information about the specificity of the radioligand's binding and its sensitivity to different levels of receptor engagement by other drugs.

Research findings from preclinical positron emission tomography (PET) studies have demonstrated the utility and limitations of [11C]diprenorphine in quantifying opioid receptor occupancy.

Blockade by Opioid Antagonists

The non-selective opioid antagonist naloxone has been effectively used to demonstrate the specific binding of [11C]diprenorphine to opioid receptors. In animal models, pretreatment with naloxone significantly blocks the accumulation of [11C]diprenorphine in brain regions known to have high concentrations of opioid receptors, such as the striatum and thalamus. nih.govnih.gov Studies have shown that approximately 80-90% of the maximum [11C]diprenorphine binding is reversible with naloxone, confirming that the radioligand predominantly binds to opioid receptors in vivo. nih.gov The cerebellum, which has a low density of opioid receptors, is often used as a reference region, and naloxone pretreatment reduces uptake to background levels throughout the brain. nih.gov

| Animal Model | Competing Ligand | Key Brain Regions | Observed Effect on [11C]Diprenorphine Binding | Reference |

|---|---|---|---|---|

| Rat | Naloxone (1 mg/kg) | Striatum, Thalamus | Significant blockade of radioactivity accumulation. | nih.gov |

| Human Volunteers (for context) | Naloxone | General (Caudate, Thalamus, Cortex) | 80-90% of maximum binding was reversible. | nih.gov |

Interaction with Opioid Agonists

The interaction between [11C]diprenorphine and opioid agonists is more complex. Studies investigating the effects of methadone, a µ-opioid receptor agonist, on [11C]diprenorphine binding have yielded unexpected results. In preclinical studies with Sprague-Dawley rats, acute intravenous administration of methadone did not cause a discernible reduction in [11C]diprenorphine binding, even at doses that produced clear physiological effects. researchgate.net Similarly, other research found no significant reduction in the binding of radiolabeled diprenorphine ([3H]diprenorphine) following methadone treatment. nih.gov

These findings have led researchers to suggest that [11C]diprenorphine may have low sensitivity to agonist opiates and may not be a suitable radioligand for determining the dose-occupancy relationships of high-efficacy agonists like methadone in vivo. researchgate.netnih.gov This phenomenon is hypothesized to be related to the high efficacy of certain opioid agonists, which may exert their pharmacological effects at very low levels of receptor occupancy. researchgate.net

| Animal Model | Competing Ligand | Radioligand | Key Finding | Reference |

|---|---|---|---|---|

| Sprague-Dawley Rat | Methadone (acute i.v.) | [11C]Diprenorphine | No reduction in binding observed. | researchgate.net |

| Rat | Methadone | [3H]Diprenorphine | No significant reduction in binding. | nih.gov |

| Rat | Amphetamine (induces endogenous opioids) | [3H]Diprenorphine | No significant reduction in binding. | nih.gov |

Sensitivity to Endogenous Opioids

The sensitivity of [11C]diprenorphine to competition from endogenous opioid peptides (EOPs) has also been investigated. Pharmacological challenges designed to induce the release of EOPs, such as the administration of amphetamine, have been used to assess this. Preclinical studies have shown that amphetamine treatment does not lead to a significant reduction in diprenorphine binding. nih.gov This suggests that [11C]diprenorphine may not be the optimal radiotracer for measuring acute changes in the synaptic levels of endogenous opioids following such a pharmacological challenge. nih.gov

Pet Imaging Methodologies and Quantitative Analysis for 11c Diprenorphine

Dynamic PET Acquisition Protocols

Dynamic PET acquisition involves collecting a series of images over a specific duration immediately following the intravenous injection of [11C]diprenorphine. This process allows for the measurement of the radiotracer's delivery to and clearance from different brain regions, which is essential for kinetic analysis.

The duration of a dynamic PET scan is a critical parameter for obtaining reliable quantitative estimates of [11C]diprenorphine binding. The scan must be long enough to capture the full kinetic profile of the tracer, including its initial delivery, binding to receptors, and eventual washout from the tissue. Studies involving [11C]diprenorphine typically employ acquisition times of up to 90 minutes. nih.gov Research on a similar, longer-half-life diprenorphine (B84857) analog labeled with Fluorine-18 (B77423) suggests that a 90-minute protocol results in less than 10% bias in distribution volume estimates compared to a full 120-minute scan. nih.govsnmjournals.org Shorter durations, such as 60 or 40 minutes, can lead to a substantial underestimation of binding parameters, particularly in regions with high receptor density. snmjournals.org

Frame scheduling, the duration of individual time frames within the total scan time, is also crucial. It is typically structured with very short frames at the beginning of the scan to accurately capture the rapid initial influx of the tracer into the brain, followed by progressively longer frames as the tracer kinetics slow down and approach a state of relative equilibrium. A common framing schedule might include a series of short frames (e.g., 10-20 seconds) for the first few minutes, followed by medium-duration frames (e.g., 1-2.5 minutes), and longer frames (e.g., 5 minutes) for the remainder of the scan. snmjournals.org

For the most accurate quantitative analysis using compartmental models, an arterial input function (AIF) is required. nih.gov The AIF is the time-course of the concentration of the unmetabolized radiotracer in arterial plasma. arxiv.org It serves as a direct measurement of the amount of tracer available for uptake into the brain over time. turkupetcentre.net Obtaining the AIF typically involves the invasive procedure of inserting a catheter into an artery to draw serial blood samples throughout the PET scan. nih.govnih.gov These samples are then analyzed to separate the parent radiotracer from its radioactive metabolites, providing a metabolite-corrected plasma input function. nih.govarxiv.org

Accurate measurement of the AIF is critical because kinetic models use this information to deconvolve the influence of blood supply from the specific binding of the tracer within the brain tissue itself. nih.gov Without a precise AIF, it is difficult to obtain absolute quantitative measures of receptor binding, such as the total volume of distribution (Vₜ).

Kinetic Modeling Approaches for Radioligand Binding

Kinetic models are mathematical frameworks used to analyze dynamic PET data and extract physiologically meaningful parameters, such as receptor density. Several approaches have been validated for [11C]diprenorphine.

Compartmental models describe the exchange of a tracer between different physiological compartments. These models are widely used in PET data analysis to estimate kinetic rate constants. turkupetcentre.netturkupetcentre.net

Single-Tissue Compartment Model (1TCM): This is the simplest model and considers the brain tissue as a single, homogeneous compartment. It describes the tracer's movement from plasma into the tissue (K₁) and back out to the plasma (k₂). This model is often too simplistic for tracers like [11C]diprenorphine that exhibit specific binding.

Two-Tissue Compartment Model (2TCM): This model is more commonly applied to receptor-binding radiotracers. turkupetcentre.net It divides the tissue into two compartments: a "non-displaceable" compartment representing free tracer in tissue water and non-specifically bound tracer (C₁), and a "specific binding" compartment representing tracer bound to receptors (C₂). turkupetcentre.netresearchgate.net The model uses four rate constants: K₁ (plasma to C₁), k₂ (C₁ to plasma), k₃ (C₁ to C₂), and k₄ (C₂ to C₁). A study using [11C]diprenorphine described the cerebral pharmacokinetics of the tracer using a model with three tissue compartments, which included free/non-specifically bound ligand, specifically bound ligand, and a kinetically distinct non-specifically bound pool. nih.gov

Graphical analysis methods provide a more straightforward way to determine key binding parameters without the complexity of iterative compartmental model fitting. wikipedia.org The Logan plot is a graphical technique suitable for tracers with reversible kinetics, like [11C]diprenorphine. wikipedia.orgturkupetcentre.net This method transforms the tissue and plasma activity data into a linear equation. jsnm.org After an initial equilibration period, the plot of transformed data becomes linear, and the slope of this linear portion is equal to the total volume of distribution (Vₜ), a parameter that is proportional to the density of available receptors. turkupetcentre.netjsnm.org The Logan plot is computationally fast and can be applied on a pixel-by-pixel basis to generate parametric images of Vₜ. jsnm.org

The Simplified Reference Tissue Model (SRTM) is a powerful and widely used method that eliminates the need for invasive arterial blood sampling. nih.govnih.gov This model assumes that a reference region exists in the brain that is devoid of specific receptors for the tracer. nih.govturkupetcentre.net The time-activity curve from this reference region is used as a surrogate for the input function, representing the non-specific binding and delivery of the tracer. r-project.org

For [11C]diprenorphine, the occipital cortex is frequently used as a reference region. nih.govajnr.org This is because it is known to have very low concentrations of opioid receptors, and the radiotracer shows rapid washout from this area compared to regions with high receptor density. ajnr.orgnih.gov The cerebellum is another region often considered for reference in opioid PET studies due to its low receptor density. frontiersin.org

The SRTM directly estimates the binding potential (BP_ND_), a ratio related to the density of available receptors, without requiring an arterial input function. turkupetcentre.net This significantly simplifies the scanning procedure, making it more suitable for clinical studies and improving patient comfort. nih.gov

Interactive Data Table: Comparison of Kinetic Modeling Approaches for [11C]Diprenorphine

| Modeling Approach | Input Function Required | Key Output Parameter | Advantages | Disadvantages |

| Two-Tissue Compartment Model (2TCM) | Arterial Plasma Input Function nih.gov | K₁, k₂, k₃, k₄, Vₜ | Provides detailed micro-parameters of tracer kinetics. Considered a gold standard for accuracy. turkupetcentre.net | Requires invasive arterial blood sampling. nih.gov Computationally intensive. |

| Logan Plot Analysis | Arterial Plasma Input Function wikipedia.org | Total Distribution Volume (Vₜ) jsnm.org | Computationally fast and robust. jsnm.org Can generate parametric images easily. | Requires data to reach a state of equilibrium, which can be noisy. Can be biased by noise in PET data. jsnm.org |

| Simplified Reference Tissue Model (SRTM) | Reference Tissue Time-Activity Curve turkupetcentre.net | Binding Potential (BP_ND) turkupetcentre.net | Non-invasive (no arterial sampling needed). nih.gov Computationally efficient and robust. r-project.org | Requires a valid reference region with negligible specific binding. nih.gov Assumes a single-tissue model for the reference region. turkupetcentre.net |

Image Processing and Statistical Analysis Techniques (Preclinical Focus)

The goal of preclinical PET imaging is often to investigate animal models of disease or to test the effects of novel drugs, with the aim of translating these findings to humans. The small size of rodent brains and the potential for subject motion present unique challenges for image processing. frontiersin.org

Subject motion during a PET scan can cause significant blurring of the resulting images, leading to artifacts and a loss of quantitative accuracy. In human studies, this is often minimized by using individually molded thermoplastic masks to restrain the head. nih.gov Any residual inter-scan movement is then corrected using image registration algorithms. researchgate.net

In the context of preclinical studies, particularly with rodents, anesthesia is commonly used to prevent movement. However, anesthesia itself can have significant confounding effects on neuroreceptor systems, limiting the translational value of the findings. frontiersin.org

To address this, advanced motion correction techniques have been developed to allow for PET scanning in awake, freely moving animals. These systems typically involve:

Motion Tracking: An external tracking system (e.g., optical or magnetic) monitors the position and orientation of the animal's head in real-time throughout the scan. frontiersin.org

Event-Based Correction: The motion tracking data is used to reorient each recorded positron-electron annihilation event into a consistent frame of reference before image reconstruction. This results in motion-corrected images that are free from motion-induced blurring. frontiersin.org

Following reconstruction and motion correction, preclinical PET images undergo spatial normalization . This process involves registering the individual animal's brain images to a standardized rat or mouse brain template. nih.gov This allows for voxel-wise statistical comparisons across a group of animals and facilitates the application of standardized volumes of interest (VOIs) for quantitative analysis. nih.gov The final images are often smoothed with a Gaussian kernel to improve the signal-to-noise ratio. nih.gov

Voxel-Based Statistical Parametric Mapping (SPM) for Regional Analysis

Voxel-based statistical parametric mapping (SPM) is a widely used, unbiased technique for analyzing brain imaging data, including [11C]Diprenorphine PET scans. It allows for the statistical comparison of brain images on a voxel-by-voxel basis, which can reveal regional differences in radiotracer binding without preconceived hypotheses about the location of these changes. nih.govucl.ac.uk

In the context of [11C]Diprenorphine PET studies, SPM is employed to create parametric maps of tracer binding. These maps are then transformed into a standard stereotactic space to enable group comparisons. For instance, a study comparing patients with Huntington's disease (HD) to healthy controls utilized SPM to analyze parametric images of tracer binding generated through spectral analysis. This approach revealed significant symmetrical decreases in opioid receptor binding in the caudate and putamen of HD patients. Beyond these expected changes, SPM also identified non-hypothesized alterations in the cingulate, prefrontal, and thalamic areas, demonstrating its advantage in exploratory studies. nih.gov

The significance of the findings from SPM analysis is often superior to that of traditional region-of-interest (ROI) methods, particularly when applied to dynamic datasets. nih.gov The table below summarizes key findings from a comparative study, highlighting the sensitivity of the SPM approach.

Table 1: Comparison of [11C]Diprenorphine Binding Reduction in Huntington's Disease using SPM

| Brain Region | Peak % Decrease | Z-Score |

|---|---|---|

| Caudate | 40% | 4.38 |

| Putamen | 24% | 4.686 |

Data derived from a study comparing Huntington's disease patients to controls. nih.gov

Region-of-Interest (ROI) Based Quantification

Region-of-interest (ROI) based analysis is a traditional and hypothesis-driven method for quantifying radiotracer uptake in specific brain structures. nih.govresearchgate.net This technique involves manually or automatically delineating anatomical regions on the PET images, often with the aid of co-registered magnetic resonance imaging (MRI) scans, and then calculating the average radiotracer concentration within these defined areas. researchgate.net

For [11C]Diprenorphine PET imaging, ROIs are typically placed on structures known to have high concentrations of opioid receptors, such as the caudate, putamen, and thalamus, as well as a reference region with minimal specific binding, like the occipital cortex. nih.govnih.gov Quantification can be performed on static images, often by calculating a ratio of uptake in the target region to the reference region, or on dynamic data using more complex kinetic modeling with a plasma tracer input function. nih.gov

While ROI-based methods are powerful for testing specific hypotheses, their precision can sometimes be lower compared to voxel-based methods applied to dynamic data. nih.gov The following table presents findings from an ROI-based analysis in Huntington's disease, which can be compared to the SPM results.

Table 2: ROI-Based Quantification of [11C]Diprenorphine Binding Reduction in Huntington's Disease

| Analysis Method | Brain Region | Mean % Reduction | P-Value |

|---|---|---|---|

| Ratio on Static Images | Caudate | 20% | 0.034 |

| Putamen | 15% | 0.095 | |

| Spectral Analysis on Dynamic Data | Caudate | 29% | 0.006 |

| Putamen | 23% | 0.029 |

Data from a study comparing Huntington's disease patients to controls. nih.gov

Partial Volume Effect (PVE) Correction Methodologies

The partial volume effect (PVE) is a significant confounding factor in PET imaging that arises from the limited spatial resolution of the scanner. turkupetcentre.netugent.be This effect causes a blurring of the image, leading to an underestimation of radioactivity in small structures (spill-out) and contamination of signal from adjacent regions (spill-in). radiologykey.com PVE correction (PVC) is particularly critical when imaging small brain structures where opioid receptor density may be altered, such as the hippocampus in temporal lobe epilepsy. researchgate.net

Various PVE correction methodologies have been developed, many of which utilize high-resolution anatomical information from co-registered MRI scans to improve the accuracy of the PET data. turkupetcentre.netradiologykey.com Correction methods can be based on empirically determined recovery coefficients (RCs) or involve more complex approaches like iterative deconvolution that uses the scanner's point-spread function (PSF). turkupetcentre.netnih.gov

While PVE correction has not been universally applied in past [11C]Diprenorphine PET studies, its importance is increasingly recognized. For example, in studies of temporal lobe epilepsy, uncorrected [11C]Diprenorphine PET data did not show changes in mesial temporal structures. However, after applying PVE correction, post-ictal increases in radiotracer binding were detected in the parahippocampal gyrus and hippocampus, highlighting the necessity of this correction for accurate quantification in small, pathologically relevant regions. researchgate.net

Denoising and Precise Anatomical Segmentation

The accuracy of quantitative analysis in [11C]Diprenorphine PET imaging is highly dependent on image quality and the precise delineation of anatomical structures. PET images are inherently noisy due to the stochastic nature of radioactive decay and low photon counts. nih.gov Denoising algorithms are therefore essential for improving the signal-to-noise ratio (SNR) and enhancing the reliability of subsequent quantification. Modern techniques, such as denoising diffusion probabilistic models (DDPM), have shown promise in improving PET image quality. nih.govresearchgate.net

Precise anatomical segmentation is equally critical for both ROI-based analysis and for certain PVE correction methods. arxiv.org Segmentation involves partitioning the brain image into distinct anatomical regions. This is typically achieved by leveraging co-registered high-resolution structural MRI scans. radiologykey.com Advanced segmentation toolkits can automatically identify numerous anatomical structures, providing the necessary input for detailed regional analysis of [11C]Diprenorphine binding. arxiv.org The synergy between denoising and segmentation is an area of active research, with unified frameworks being developed to perform both tasks simultaneously, potentially leading to more accurate quantification of PET data. researchgate.netarxiv.org

Methodological Considerations for Robustness and Reproducibility of Quantification

Ensuring the robustness and reproducibility of [11C]Diprenorphine quantification is paramount for its use in clinical research and multicenter studies. Several methodological factors must be carefully controlled and validated.

One critical aspect is the accurate measurement of the arterial input function, which includes correcting for radiolabeled metabolites. A reliable and reproducible method for analyzing [11C]Diprenorphine and its metabolites involves solid-phase extraction (SPE) combined with radio-high-pressure liquid chromatography (radio-HPLC). manchester.ac.uk

Test-retest reproducibility is a key metric for validating a quantification method. For [11C]Diprenorphine, studies have evaluated the reproducibility of different analytical approaches, including various forms of spectral analysis and ROI-based methods. nih.gov These studies have shown that while parametric maps derived from spectral analysis can have high reliability, with intraclass correlation coefficients (ICCs) up to 0.86, the choice of analysis parameters, such as the cutoff for slow frequencies, can heavily influence the results. Furthermore, subject motion during the scan can impact reproducibility, and frame-to-frame co-registration methods are often employed for motion correction. nih.gov The amount of radioactivity injected can also affect the reliability of the measurements, particularly for ROI-based methods at lower doses. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

Research Applications and Investigative Paradigms with 11c Diprenorphine in Preclinical Models

Mapping Opioid Receptor Distribution and Density in Animal Brains

[¹¹C]Diprenorphine PET imaging has been instrumental in elucidating the distribution and density of opioid receptors in the brains of various animal models, providing a foundational understanding of the opioidergic system's neuroanatomy.

In rats, PET studies reveal a heterogeneous distribution of [¹¹C]DPN binding, with the highest accumulation of the radiotracer observed in the thalamus, striatum (caudate putamen), and cortex. nih.gov The striatum/cerebellum ratio, a measure of specific binding, increases over time, reaching values as high as 7.2 in the caudate putamen and 8.6 in the thalamus 40 minutes post-injection. nih.gov The cerebellum is often used as a reference region due to its low density of opioid receptors and consequently faster washout of the radiotracer. nih.gov Pre-treatment with the non-selective opioid antagonist naloxone (B1662785) significantly reduces [¹¹C]DPN uptake in these receptor-rich regions, confirming the specificity of the signal. nih.gov Even in the cerebellum, naloxone can decrease uptake, indicating the presence of a small but measurable number of opioid receptors. nih.gov

Studies in non-human primates, such as baboons, have shown similarly high levels of [¹¹C]DPN radioactivity in the striatum and thalamus. nih.gov In these models, the striatum-to-cerebellum ratio reached 3.2 at 90 minutes post-injection, demonstrating significant specific binding. nih.gov The distribution pattern observed with [¹¹C]DPN in these preclinical models aligns with post-mortem autoradiography studies and provides a crucial in vivo correlate for understanding the regional functions of the opioid system.

| Animal Model | Brain Region | [¹¹C]DPN Binding Characteristics | Reference |

|---|---|---|---|

| Rat | Thalamus | High accumulation; Ratio to cerebellum of 8.6 at 40 min | nih.gov |

| Rat | Caudate Putamen | High accumulation; Ratio to cerebellum of 7.2 at 40 min | nih.gov |

| Rat | Cerebellum | Low uptake, rapid washout (used as reference region) | nih.gov |

| Baboon | Striatum | High uptake; Ratio to cerebellum of 3.2 at 90 min | nih.gov |

| Baboon | Thalamus | High uptake, faster washout than striatum | nih.gov |

Studying Endogenous Opioid System Modulation and Neurotransmitter Release (e.g., Competition-Binding Paradigms)

A key application of [¹¹C]DPN in preclinical research is its use in competition-binding paradigms to study the dynamics of the endogenous opioid system. semanticscholar.orgmdpi.com These studies operate on the principle that an increase in the synaptic concentration of endogenous opioid peptides (like endorphins and enkephalins) will compete with [¹¹C]DPN for binding to opioid receptors, resulting in a measurable decrease in the PET signal. This allows researchers to visualize and quantify the release of endogenous opioids in response to various stimuli.

For instance, preclinical studies have explored how pharmacological challenges can modulate the opioid system. In one such paradigm, the administration of amphetamine was used to induce endogenous opioid peptide release in rats. nih.govresearchgate.net The sensitivity of different radiotracers to this release was then compared. Interestingly, while the binding of the μ-opioid receptor agonist [¹¹C]carfentanil was significantly reduced following the amphetamine challenge, the binding of [³H]diprenorphine was not significantly altered. researchgate.net This suggests differences in how agonist and antagonist radiotracers are affected by endogenous peptide release and potential receptor internalization processes. nih.govresearchgate.net

Similarly, the effects of exogenously administered opioids have been investigated. In a study involving Sprague-Dawley rats, acute intravenous injection of methadone did not cause a reduction in [¹¹C]DPN binding, despite methadone being an opioid agonist. researchgate.netnih.govcapes.gov.br This finding suggests that some agonists may exert their effects at very low levels of receptor occupancy, which may not be sufficient to displace an antagonist tracer like [¹¹C]DPN. researchgate.netnih.govcapes.gov.br These competition studies are crucial for understanding the neurochemical responses to drugs and physiological challenges, providing insights into the functional state of the endogenous opioid system.

Investigating Opioid Receptor Adaptation in Animal Models of Disease (e.g., Pain, Addiction, Neurological Disorders)

[¹¹C]DPN PET is a valuable tool for investigating how the opioid system adapts in various pathological states, using animal models of human diseases.

Pain: Preclinical models of chronic pain have been used to explore the underlying changes in the opioid system. harvard.edu While many human studies using [¹¹C]DPN have shown alterations in opioid receptor availability in chronic pain conditions, preclinical studies are essential to disentangle cause and effect and to investigate the underlying molecular mechanisms. researchgate.netharvard.edu For example, studies in rat models of persistent inflammatory pain have demonstrated a down-regulation of μ-opioid receptors, which can be linked to changes observed in PET signals. harvard.edu These animal models allow for more invasive and controlled experiments, such as subsequent immunohistochemistry, to confirm that PET signal changes are due to alterations in receptor expression rather than just increased competition from endogenous opioids. harvard.edu

Neurological Disorders: The role of the opioidergic system in neurological and movement disorders has been explored using [¹¹C]DPN in relevant animal models. Preclinical investigations in models of hyperkinetic movement disorders, such as those for Parkinson's disease and Huntington's disease, have suggested that altered opioid transmission within the basal ganglia contributes to the generation of involuntary movements. oup.com PET studies in these models can help track disease progression and assess the efficacy of novel therapeutic interventions targeting the opioid system. d-nb.info For instance, early decreases in opioid receptor binding have been observed in mouse models of Huntington's disease. d-nb.info

Comparative Studies with Other Opioid Receptor Radioligands in Preclinical Settings

The properties of [¹¹C]DPN are often best understood in comparison to other opioid receptor radioligands. These comparative studies, conducted in preclinical models, are essential for selecting the most appropriate tracer for a specific research question.

[¹¹C]Carfentanil: This is a high-affinity μ-opioid receptor agonist. In contrast to the non-selective antagonist profile of [¹¹C]DPN, [¹¹C]carfentanil allows for the specific investigation of the μ-opioid system. semanticscholar.orgmdpi.com Preclinical studies in rats have shown that [¹¹C]carfentanil binding is more sensitive to pharmacologically induced endogenous opioid release than [³H]diprenorphine binding. researchgate.net This highlights a key difference between agonist and antagonist tracers in competition paradigms.

[¹¹C]Buprenorphine: Buprenorphine is a partial agonist at the μ-opioid receptor and an antagonist at κ- and δ-receptors. A direct comparison of [¹¹C]buprenorphine ([¹¹C]BPN) and [¹¹C]DPN in baboons revealed that while both showed naloxone-sensitive binding in the striatum, [¹¹C]DPN exhibited more favorable kinetics due to its faster clearance from brain regions with low receptor density. rug.nl

[¹¹⁸F]FDPN: To leverage the longer half-life of fluorine-18 (B77423), an analogue of diprenorphine (B84857), 6-O-(2-[¹⁸F]fluoroethyl)-6-O-desmethyldiprenorphine ([¹⁸F]FDPN), was developed. Preclinical evaluation in mice showed that [¹⁸F]FDPN has high affinity for opioid receptors, comparable to [¹¹C]DPN. However, it produced a higher fraction of radiometabolites in the brain compared to its carbon-11 (B1219553) counterpart.

| Radioligand | Receptor Specificity | Key Preclinical Finding/Comparison | Reference |

|---|---|---|---|

| [¹¹C]Carfentanil | μ-receptor agonist | More sensitive to endogenous opioid release in rats compared to [³H]diprenorphine. | researchgate.net |

| [¹¹C]Buprenorphine | Partial μ-agonist, κ/δ-antagonist | [¹¹C]DPN shows better kinetics (faster washout from low-density regions) in baboons. | rug.nl |

| [¹⁸F]FDPN | Non-selective antagonist | Shows high affinity similar to [¹¹C]DPN but has higher brain metabolite fraction in mice. | |

| [¹¹C]LY2795050 | κ-receptor antagonist | Shows KOR-specific distribution in monkeys, allowing for dissection of κ-system from the global signal seen with [¹¹C]DPN. | nih.gov |

| [¹¹C]GR103545 | κ-receptor agonist | Demonstrates KOR-selective binding in baboons; its distribution can be compared to the non-selective binding of [¹¹C]DPN. | mdpi.com |

Integration of [¹¹C]Diprenorphine PET with Complementary Preclinical Imaging Modalities (e.g., fMRI)

The integration of [¹¹C]DPN PET with other imaging modalities, particularly functional magnetic resonance imaging (fMRI), represents a powerful strategy for linking molecular-level neurochemistry with broader brain function and network dynamics. While simultaneous PET/fMRI studies in preclinical models with [¹¹C]DPN are still emerging, human studies provide a clear paradigm for the potential of this approach.

In a human study investigating acupuncture analgesia, [¹¹C]DPN PET was combined with fMRI. nih.gov The study found that while the two modalities revealed largely distinct patterns of brain activity, there was a convergence in the orbitofrontal cortex. nih.gov The fMRI signal changes reflect hemodynamic responses related to neural activity, while the [¹¹C]DPN PET signal changes indicate alterations in opioid receptor availability, likely due to endogenous opioid release. nih.govresearchgate.net

The principles of such multimodal imaging are directly applicable to preclinical research. Combining [¹¹C]DPN PET with fMRI in animal models would allow researchers to:

Directly correlate neurotransmitter release (opioids) with changes in blood-oxygen-level-dependent (BOLD) signals in specific brain circuits.

Investigate how opioidergic activity modulates functional connectivity within pain, reward, and emotional regulation networks.

Gain a more comprehensive understanding of the neurobiological mechanisms of disease and the effects of therapeutic interventions by linking molecular events to systems-level brain function.

Recent advances in simultaneous PET/MRI scanner technology for preclinical use are making such integrated studies increasingly feasible, promising to yield deeper insights into the role of the opioid system in health and disease. researchgate.netdiva-portal.org

Challenges and Future Directions in 11c Diprenorphine Research

Limitations Due to Non-Selective Opioid Receptor Binding Profile

A primary challenge in the application of [11C]Diprenorphine is its character as a non-selective antagonist, meaning it binds with high affinity to multiple opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). nih.govnih.govcapes.gov.br This property, while useful for imaging the total opioid receptor landscape, significantly limits its utility in dissecting the role of individual receptor subtypes in various diseases. nih.govcapes.gov.br

Comparative studies with the μ-selective agonist [11C]carfentanil have demonstrated that [11C]diprenorphine labels additional, non-mu sites, resulting in different regional brain distribution patterns. nih.govcapes.gov.br For instance, relative to the thalamus, which has a high concentration of mu-receptors, [11C]diprenorphine shows greater binding in the striatum and cortex, areas also rich in delta and kappa receptors. nih.govcapes.gov.br This makes it difficult to attribute observed changes in tracer binding to a specific receptor subtype, a critical issue when investigating neurological or psychiatric disorders where abnormalities may be confined to one particular subtype. nih.govcapes.gov.br While some research indicates that the [11C]diprenorphine signal correlates most strongly with mu-opioid receptor density, the binding to kappa and delta receptors could obscure subtle but significant changes in these other subtypes. cambridge.org This limitation has been a major driver for the development of more targeted radioligands. nih.govcapes.gov.br

Pursuit of Subtype-Selective Opioid Receptor Radioligands (δ, κ)

In response to the limitations of non-selective tracers like [11C]DPN, a significant focus of radiopharmaceutical chemistry has been the development of radioligands that are highly selective for a single opioid receptor subtype. mdpi.comnih.gov This pursuit allows for a more precise interrogation of the specific roles of delta (δ) and kappa (κ) receptors in brain function and disease. mdpi.comsemanticscholar.org

For imaging δ-opioid receptors (δOR), tracers based on the selective antagonist naltrindole (B39905) have been developed, with [11C]methyl-naltrindole ([11C]MeNTI) being a key example that binds selectively to δORs in the brain. rug.nlmdpi.com

The development of tracers for kappa-opioid receptors (κOR) has also seen substantial progress. An early successful agonist radioligand was [11C]GR89696 and its enantiomer, [11C]GR103545. rug.nlmdpi.comsnmjournals.org More recent efforts have focused on developing κOR agonists and antagonists with improved imaging properties, such as faster uptake kinetics and high specific binding. snmjournals.org Novel tracers include the agonist [11C]EKAP and the antagonist [18F]LY2459989, which have shown promise in preclinical evaluations. snmjournals.orgnih.gov The development of these selective tools is crucial for advancing the understanding of the roles of δ- and κ-opioid receptors in conditions such as addiction, mood disorders, and pain. mdpi.comsnmjournals.org

| Radioligand | Target Receptor | Class |

| [11C]MeNTI | δ (Delta) | Antagonist |

| [11C]GR103545 | κ (Kappa) | Agonist |

| [11C]EKAP | κ (Kappa) | Agonist |

| [18F]LY2459989 | κ (Kappa) | Antagonist |

Advancements in Radiochemistry for Higher Specific Activity and Yield

The utility of any PET tracer is heavily dependent on the efficiency and reliability of its radiosynthesis. For [11C]Diprenorphine, significant advancements have been made to improve both the radiochemical yield and, crucially, the specific activity of the final product. Higher specific activity (the ratio of radioactivity to the mass of the compound) is particularly advantageous for receptor occupancy studies, as it minimizes the pharmacological dose of the injected tracer, thereby reducing the risk of receptor saturation. nih.govresearchgate.net

Early synthesis methods have been refined over the years. One key improvement was the development of a method involving the [11C]-O-methylation of a protected precursor, 3-O-t-butyldimethylsilyl-(6-O-desmethyl) diprenorphine (B84857), which offered a greater radiochemical yield compared to previous techniques. rug.nl

More recently, automated radiosynthesis methods have been implemented to enhance reproducibility and simplify production for clinical use. A modified synthetic method using a GE TRACERlab FXFE module performs the methylation step with [11C]methyl iodide produced via a gas-phase method. nih.gov While this automated gas-phase method may result in a somewhat reduced radiochemical yield compared to older "wet" methods, it consistently produces [11C]Diprenorphine with a higher specific activity. nih.govresearchgate.net The simplification of purification and formulation steps, along with improved reliability, makes such automated routes the method of choice for routine clinical research productions. nih.gov

| Synthesis Parameter | "Wet" Method (Home-built) | "Gas Phase" Method (Automated) |

| Methylating Agent | [11C]methyl iodide | [11C]methyl iodide or [11C]methyl triflate |

| Specific Activity | Lower | Higher |

| Radiochemical Yield | Higher | Reduced |

| Reproducibility | Lower | Improved |

| Production Process | More complex | Simplified and automated |

Development of Novel Quantitative PET Data Analysis Techniques

Parallel to advancements in radiochemistry, the techniques used to analyze PET data have become increasingly sophisticated, allowing for more accurate and reliable quantification of receptor binding. The goal of these quantitative methods is to derive key parameters, such as the volume of distribution (VT) or binding potential (BP), which reflect the availability of receptors in the brain. oup.com

The gold standard for PET quantification involves dynamic scanning over a period (e.g., 90 minutes) and measuring the concentration of the radiotracer in arterial blood to generate an "input function". nih.govnih.gov This allows for the application of complex compartmental models to describe the tracer's kinetic behavior.

Key advancements in this area include:

Kinetic Modeling: For many receptor systems, a two-tissue compartment (2TC) model is considered more appropriate than simpler one-tissue models for estimating binding parameters. nih.gov Other advanced methods, such as the multilinear analysis 1 (MA1) method, have also been developed and validated, providing reliable estimates that correlate well with traditional compartmental models. nih.govacs.org

Parametric Mapping: Instead of analyzing data from pre-defined volumes of interest (VOIs), it is now common to generate parametric maps of the entire brain. oup.com These maps provide a voxel-by-voxel visualization of binding parameters, offering a more detailed and comprehensive view of receptor distribution.

Partial Volume Correction: PET images have limited spatial resolution, which can lead to an underestimation of tracer concentration in small brain structures—an issue known as the partial volume effect. Corrective procedures that use anatomical information from a co-registered high-resolution MRI scan have been developed to improve the accuracy of quantification in these small regions. nih.gov

The continued development of these analytical techniques is essential for extracting the most accurate and meaningful biological information from [11C]Diprenorphine PET scans. medrxiv.org

Expansion of Preclinical Research Applications to New Neurological and Psychiatric Models

The application of [11C]Diprenorphine PET imaging, along with other opioid radiotracers, continues to expand into new research areas, providing valuable insights into the role of the opioid system in a wide range of brain disorders. frontiersin.org Small animal PET imaging is a crucial tool in preclinical research, facilitating the development of new therapies and bridging the gap between animal models and clinical application. frontiersin.orgacs.org

[11C]Diprenorphine has been used in clinical and preclinical studies to investigate the opioid system in a variety of contexts, including:

Substance Use Disorders: Studies in abstinent individuals with alcohol, cocaine, or opioid dependence have used [11C]DPN to reveal alterations in opioid receptor availability, which are often correlated with craving. cambridge.orgnih.gov

Chronic Pain: PET studies with [11C]DPN have been employed to investigate changes in opioid receptor binding within the pain processing circuits of patients with conditions like chronic back pain. umich.edu

Neurodegenerative Disorders: The tracer has been used to study the opioid system in the context of neurodegenerative diseases, such as multiple system atrophy. bohrium.com

Epilepsy: In temporal lobe epilepsy, non-selective binding by [11C]DPN showed no asymmetry between brain hemispheres, in contrast to findings with the μ-selective tracer [11C]carfentanil, highlighting how different tracers can provide distinct information about the underlying pathology. oup.com

The ongoing use of [11C]Diprenorphine in these diverse models underscores its continued, albeit broad, utility in exploring the widespread role of the endogenous opioid system in health and disease.

Q & A

Q. What are the standardized protocols for quantifying opiate receptor availability using C-11 diprenorphine in PET imaging?

- Methodological Answer: C-11 diprenorphine PET protocols typically involve kinetic modeling (e.g., two-tissue compartmental models) to estimate receptor binding parameters such as distribution volume (VT) and binding potential (BP). Dual-detector systems are used to differentiate nonspecific binding (e.g., carfentanil for μ-opioid receptors vs. diprenorphine for broader receptor coverage). Static imaging protocols should incorporate partial volume effect (PVE) corrections, such as MAPER-based anatomical segmentation, to improve accuracy in regions with high cerebrospinal fluid content .

Q. How should researchers design a study comparing C-11 diprenorphine and carfentanil for opiate receptor binding specificity?

- Methodological Answer: Use a within-subject crossover design to minimize inter-individual variability. Administer both tracers in separate sessions, ensuring adequate washout periods. Employ dual-detector PET systems to isolate receptor-specific signals (carfentanil for μ-opioid vs. diprenorphine for κ/δ-opioid receptors). Kinetic parameters (e.g., k3/k4 ratios) must be derived using compartmental analysis, validated against in vitro autoradiography data .

Q. What ethical and methodological criteria are critical for participant selection in human C-11 diprenorphine PET studies?

- Methodological Answer: Exclude individuals with recent opioid exposure to avoid receptor occupancy interference. Use stratified sampling for age and sex to account for receptor density variability. Secure ethical approval for radiation exposure protocols, and document informed consent processes rigorously. Include control groups (e.g., healthy volunteers vs. patients with opioid-related disorders) to contextualize binding differences .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data derived from different kinetic models for C-11 diprenorphine?

- Methodological Answer: Discrepancies often arise from model oversimplification (e.g., assuming steady-state conditions) or PVE uncorrected data. Validate models using ground-truth in vitro binding assays. Compare Akaike Information Criterion (AIC) scores to select the most parsimonious model. For dynamic PET data, integrate metabolite-corrected arterial input functions to refine rate constant estimates .

Q. What methodological challenges arise when integrating C-11 diprenorphine PET with MRI for multi-modal brain imaging?

- Methodological Answer: Co-registration errors due to MRI-PET spatial resolution mismatches must be minimized using affine transformations. Address PVE by applying MRI-based tissue segmentation (e.g., MAPER) to PET data. For functional correlations, synchronize temporal resolution by interpolating PET time-activity curves to match MRI acquisition frames. Validate alignment using phantom studies .

Q. How can computational models improve the quantification of transient opioid receptor occupancy in response to pharmacological challenges?

- Methodological Answer: Implement a reference tissue model with parameter coupling (e.g., Simplified Reference Tissue Model, SRTM) to estimate occupancy without arterial sampling. Use Bayesian hierarchical modeling to account for inter-subject variability. Validate against displacement studies with naloxone or naltrexone, ensuring time-activity curves are sampled at high temporal resolution .

Q. What strategies ensure reproducibility in C-11 diprenorphine PET studies when using algorithmic data analysis pipelines?

- Methodological Answer: Document all preprocessing steps (e.g., motion correction, attenuation correction) using platforms like PMOD or SPM. Share code and parameter settings via repositories like GitHub. For machine learning applications, report training/validation dataset splits and hyperparameter tuning. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

Data Analysis and Interpretation

Q. How should researchers handle outliers in C-11 diprenorphine binding potential measurements?

- Methodological Answer: Conduct sensitivity analyses by iteratively excluding outliers and comparing model fits. Use non-parametric tests (e.g., Wilcoxon signed-rank) if data are non-normally distributed. Investigate biological causes (e.g., genetic polymorphisms in opioid receptors) or technical artifacts (e.g., head motion during scans) .

Q. What statistical approaches are optimal for longitudinal C-11 diprenorphine studies assessing receptor changes in neurodegenerative diseases?

- Methodological Answer: Mixed-effects models are preferred to account for repeated measures and missing data. Include covariates like disease progression biomarkers (e.g., CSF tau levels) to control for confounding. Use false discovery rate (FDR) corrections for voxel-wise analyses to mitigate Type I errors in whole-brain studies .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.